molecular formula C16H18BN3O5 B1485789 5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine CAS No. 1622210-63-2

5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine

Cat. No.: B1485789
CAS No.: 1622210-63-2
M. Wt: 343.1 g/mol
InChI Key: IQDQZUQRJOHGDM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₈BN₃O₅ Molecular Weight: 343.15 g/mol CAS Number: 1622210-63-2 Purity: 95% (as per commercial listings) Structure: Features a pyrimidine core substituted with a nitro group at the 5-position and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy group at the 2-position. The dioxaborolane ring (pinacol boronate ester) enables participation in Suzuki-Miyaura cross-coupling reactions , while the nitro group acts as a strong electron-withdrawing substituent, modulating electronic and steric properties.

Properties

IUPAC Name

5-nitro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BN3O5/c1-15(2)16(3,4)25-17(24-15)11-5-7-13(8-6-11)23-14-18-9-12(10-19-14)20(21)22/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDQZUQRJOHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}BN2_2O5_5
  • Molecular Weight : 280.08 g/mol
  • CAS Number : Not specified in the provided data.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including kinases and other proteins involved in cellular signaling pathways. The presence of the nitro group and the dioxaborolane moiety suggests potential for modulation of enzymatic activity.

Biological Activity Overview

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to 5-nitro-pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Kinase Inhibition :
    • The compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research has demonstrated that modifications to pyrimidine structures can enhance selectivity for CDK inhibition .
  • Anti-inflammatory Properties :
    • Some studies suggest that similar compounds have anti-inflammatory effects by inhibiting pathways associated with inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study assessed the growth inhibition of various cancer cell lines by compounds related to 5-nitro-pyrimidines. Results showed that at concentrations around 10 µM, these compounds significantly reduced cell viability in liver cancer models while sparing normal cells .

Case Study 2: Kinase Selectivity

Research focused on the design of PROTACs (Proteolysis Targeting Chimeras) based on pyrimidine structures demonstrated that certain modifications led to enhanced degradation of target proteins involved in cancer progression. This highlights the potential for developing targeted therapies using similar compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis in cancer cells
Kinase InhibitionSelective inhibition of CDK4/6
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine has been studied for its potential as a pharmaceutical agent. The nitro group is known for enhancing biological activity and may contribute to the compound's efficacy against various diseases.

Case Study: Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrimidines have been linked to inhibiting tumor growth in various cancer cell lines. The incorporation of boron into the structure may enhance selectivity towards cancerous cells due to boron's unique interactions with biological systems.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing moiety is particularly valuable in cross-coupling reactions and borylation processes.

Table 1: Summary of Synthesis Applications

Application TypeDescriptionReferences
Cross-Coupling ReactionsUsed in Suzuki-Miyaura reactions to form biaryl compounds
BorylationActs as a borylating agent for alkenes and alkynes
FunctionalizationEnables the introduction of various functional groups

Materials Science

The compound can be utilized in the development of advanced materials due to its unique electronic properties. Research into polymeric materials incorporating boron compounds has demonstrated improved thermal stability and mechanical strength.

Case Study: Polymer Development
A study explored the incorporation of boron-containing compounds into polymer matrices to enhance their thermal and mechanical properties. The results indicated that polymers with such modifications exhibited superior performance compared to traditional materials.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity in Cross-Couplings Applications
5-Nitro-2-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenoxy)pyrimidine (Target) C₁₆H₁₈BN₃O₅ 343.15 Nitro, boronate, pyrimidine, phenoxy High (electron-deficient aryl) Catalysis, drug intermediates
PN-0751 C₁₃H₁₄BN₃O₄ 295.08 Nitro, boronate, benzonitrile Moderate Organic synthesis
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyrimidine C₁₀H₁₆BN₃O₂ 227.07 Boronate, pyrimidine Low Building block for aryl couplings
N-Phenyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine C₁₆H₂₀BN₃O₂ 297.17 Amine, boronate, pyrimidine Moderate (electron-rich aryl) Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound significantly lowers the LUMO energy, enhancing its reactivity in Suzuki-Miyaura couplings with electron-rich partners .
  • Steric Considerations: The phenoxy linker introduces steric hindrance, which may slow reaction kinetics compared to smaller analogs like PN-0751 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine

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